molecular formula C19H16ClN3S B5186542 1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B5186542
M. Wt: 353.9 g/mol
InChI Key: KIJUAUNHMTVJDG-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, substituted with a 2-chlorobenzyl group and a thiophen-2-ylmethyl group. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution with 2-Chlorobenzyl Group: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.

    Introduction of Thiophen-2-ylmethyl Group: Finally, the compound is reacted with thiophen-2-ylmethyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-1H-benzimidazol-2-amine: Similar structure but lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine: Similar structure but lacks the 2-chlorobenzyl group.

    1-(2-chlorobenzyl)-N-methyl-1H-benzimidazol-2-amine: Similar structure but has a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to the presence of both the 2-chlorobenzyl and thiophen-2-ylmethyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3S/c20-16-8-2-1-6-14(16)13-23-18-10-4-3-9-17(18)22-19(23)21-12-15-7-5-11-24-15/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJUAUNHMTVJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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